3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one
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Overview
Description
3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C₇H₈O₂. It is a member of the pyranone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of enals and ketones in the presence of N-heterocyclic carbene precatalysts can lead to the formation of this compound . Another method involves the ring-closing metathesis of dienes containing carboxylate groups using Grubbs II catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds, such as:
5,6-Dihydro-2H-pyran-2-one: This compound shares a similar structure but lacks the methyl groups at positions 3 and 6.
3,4-Dihydro-6-methyl-2H-pyran-2-one: This compound has a similar ring structure but differs in the position of the double bond and the presence of a methyl group at position 6.
Properties
CAS No. |
85287-77-0 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(2)9-7(5)8/h3,6H,4H2,1-2H3 |
InChI Key |
NBXVVKIJAKTEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=O)O1)C |
Origin of Product |
United States |
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